1-(3-Phenylpropyl)piperidin-3-amine sulfate
Overview
Description
1-(3-Phenylpropyl)piperidin-3-amine sulfate is a chemical compound with the molecular formula C14H24N2O4S and a molecular weight of 316.42 g/mol . It is a sulfuric acid compound with 1-(3-phenylpropyl)-3-piperidinamine in a 1:1 ratio . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3-Phenylpropyl)piperidin-3-amine sulfate involves several steps. One common synthetic route includes the reaction of 3-phenylpropylamine with piperidine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(3-Phenylpropyl)piperidin-3-amine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Phenylpropyl)piperidin-3-amine sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and chemical reactions.
Biology: The compound is utilized in biochemical studies and as a tool for understanding biological processes.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)piperidin-3-amine sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and effects on biological systems .
Comparison with Similar Compounds
1-(3-Phenylpropyl)piperidin-3-amine sulfate can be compared with other similar compounds, such as:
1-(3-Phenylpropyl)piperidine: A related compound with similar structural features but different functional groups.
3-Phenylpropylamine: Another related compound with a simpler structure.
Piperidine derivatives: Various piperidine-based compounds with different substituents and functional groups.
The uniqueness of this compound lies in its specific structure and the presence of both phenylpropyl and piperidinamine moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-phenylpropyl)piperidin-3-amine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.H2O4S/c15-14-9-5-11-16(12-14)10-4-8-13-6-2-1-3-7-13;1-5(2,3)4/h1-3,6-7,14H,4-5,8-12,15H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGQJULCGLLCAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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